Plumbane, bis(acetyloxy)diheptyl-
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Overview
Description
Plumbane, bis(acetyloxy)diheptyl- is an organometallic compound with the molecular formula C18H36O4Pb It is characterized by the presence of lead (Pb) in its structure, making it a member of the plumbane family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Plumbane, bis(acetyloxy)diheptyl- typically involves the reaction of lead acetate with diheptyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The general reaction can be represented as follows:
[ \text{Pb(OAc)2 + 2 C_7H{15}OH} \rightarrow \text{Pb(C_7H_{15}OAc)_2 + 2 HOAc} ]
Industrial Production Methods: Industrial production of Plumbane, bis(acetyloxy)diheptyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Plumbane, bis(acetyloxy)diheptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced to form lead metal and other reduced species.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and acetic acid.
Reduction: Lead metal and heptyl alcohol.
Substitution: Various substituted plumbane derivatives.
Scientific Research Applications
Plumbane, bis(acetyloxy)diheptyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Plumbane, bis(acetyloxy)diheptyl- involves its interaction with molecular targets, primarily through its lead center. The compound can bind to various biomolecules, altering their structure and function. This interaction can affect cellular pathways and processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- Plumbane, bis(acetyloxy)dibutyl-
- Plumbane, bis(acetyloxy)dihexyl-
- Plumbane, bis(acetyloxy)dioctyl-
Comparison: Plumbane, bis(acetyloxy)diheptyl- is unique due to its specific alkyl chain length (heptyl groups), which influences its chemical properties and reactivity. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, stability, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
20917-38-8 |
---|---|
Molecular Formula |
C18H36O4Pb |
Molecular Weight |
524 g/mol |
IUPAC Name |
[acetyloxy(diheptyl)plumbyl] acetate |
InChI |
InChI=1S/2C7H15.2C2H4O2.Pb/c2*1-3-5-7-6-4-2;2*1-2(3)4;/h2*1,3-7H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI Key |
QUPQAKRAXZKIFV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC[Pb](CCCCCCC)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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